(Isopropylthio)benzene

Catalog No.
S1896081
CAS No.
3019-20-3
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Isopropylthio)benzene

CAS Number

3019-20-3

Product Name

(Isopropylthio)benzene

IUPAC Name

propan-2-ylsulfanylbenzene

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

SNOAHAUUBQMVGW-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=CC=C1

Canonical SMILES

CC(C)SC1=CC=CC=C1

Organic Synthesis

(Isopropylthio)benzene can be a useful intermediate in organic synthesis due to the presence of the thioether functional group (C-S-C). Thioethers can participate in various reactions, including:

  • Alkylation and acylation: The reactive hydrogens on the isopropyl group can be replaced with alkyl or acyl groups through reactions like Friedel-Crafts alkylation or acylation.
  • Oxidation: The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using suitable oxidizing agents, potentially leading to new functionalized molecules [].

These reactions allow the creation of more complex molecules with desired properties, making (isopropylthio)benzene a potential building block for various organic compounds.

Note

Specific research on the use of (isopropylthio)benzene in these reactions is limited, and further investigation is needed to explore its full potential.

Material Science Applications

The aromatic ring and the thioether group in (isopropylthio)benzene suggest potential applications in material science. Here are some possibilities:

  • Liquid crystals: The elongated shape and the combination of hydrophobic and hydrophilic moieties in (isopropylthio)benzene might be suitable for the development of new liquid crystal materials [].
  • Thioether-based polymers: The thioether group can participate in polymerization reactions, leading to the formation of polymers with unique properties. Research on similar thioether-containing polymers suggests potential applications in areas like organic light-emitting diodes (OLEDs) and conductive materials [].

(Isopropylthio)benzene, also known as isopropyl mercaptobenzene, is an organosulfur compound characterized by a benzene ring substituted with an isopropylthio group. Its chemical formula is C₉H₁₂S, and it features a thioether functional group, which imparts unique properties and reactivity. The compound exists as a colorless to pale yellow liquid with a distinct odor, commonly used in organic synthesis and as an intermediate in various chemical processes.

Currently, there's no documented information regarding a specific mechanism of action for (isopropylthio)benzene in biological systems.

  • Potential irritant: The thiol group can irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Flammable: Organic compounds with aromatic rings generally exhibit some degree of flammability.
Typical of aromatic compounds:

  • Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The mechanism typically involves the formation of a carbocation, which then attacks the aromatic ring to form an alkylated product .
  • Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions, altering the compound's reactivity and properties.
  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

Research indicates that (Isopropylthio)benzene exhibits biological activity, particularly in antimicrobial and antioxidant capacities. Compounds containing sulfur are often studied for their potential therapeutic effects, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of (isopropylthio)benzene can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity: The presence of sulfur may contribute to the radical scavenging ability of this compound, offering protective effects against oxidative stress.

Several methods exist for synthesizing (Isopropylthio)benzene:

  • Alkylation of Thiophenol: A common method involves the reaction of thiophenol with isopropyl chloride in the presence of a base.
  • Direct Sulfuration: This method entails the direct introduction of sulfur into an aromatic compound using reagents like sulfur dichloride or thiolating agents.
  • Friedel-Crafts Reaction: As mentioned earlier, this involves the reaction of benzene with isopropyl chloride using aluminum chloride as a catalyst .

(Isopropylthio)benzene finds various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Pharmaceuticals: Its derivatives may be explored for potential medicinal applications due to their biological activity.
  • Agricultural Chemicals: Some formulations utilize this compound for its pesticidal properties.

Interaction studies involving (Isopropylthio)benzene focus on its reactivity with various electrophiles and nucleophiles. Research has shown that:

  • The thioether functional group significantly influences its reactivity profile compared to other alkyl-substituted benzenes.
  • Studies on π-stacking interactions reveal that (isopropylthio)benzene can form stable dimers through non-covalent interactions, which may impact its physical properties and potential applications in materials science .

Several compounds share structural similarities with (Isopropylthio)benzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
ThiophenolC₆H₅SHContains a phenolic hydroxyl group; more reactive
TolueneC₇H₈Methyl group instead of thioether; less polar
1,4-DiisopropylbenzeneC₁₂H₁₈Two isopropyl groups; higher hydrophobicity
1,2,4,5-Tetrakis(isopropylthio)benzeneC₁₃H₁₈S₄Multiple thioether substitutions; enhanced conductivity

Uniqueness

(Isopropylthio)benzene's uniqueness lies in its combination of aromatic stability and the reactivity imparted by the thioether group. This makes it particularly valuable in synthetic chemistry where both properties are advantageous.

XLogP3

3.5

Boiling Point

208.0 °C

Other CAS

3019-20-3

Wikipedia

(Isopropylthio)benzene

Dates

Modify: 2023-08-16

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